1-(Pyrimidin-4-yl)ethan-1-ol, also known as (1S)-1-(pyrimidin-4-yl)ethan-1-ol, is a chiral organic compound characterized by the presence of a pyrimidine ring attached to an ethan-1-ol moiety. This compound, with the chemical formula C7H10N2O, is notable for its potential applications in medicinal chemistry and biological research due to its unique structural properties.
The compound can be synthesized from commercially available pyrimidine derivatives and is often utilized as a building block in the synthesis of more complex molecules. It has garnered attention for its potential role in studying enzyme-substrate interactions and as a pharmaceutical intermediate.
1-(Pyrimidin-4-yl)ethan-1-ol belongs to the class of organic compounds known as alcohols and is specifically categorized under chiral alcohols due to its stereogenic center. Its structural classification places it among pyrimidine derivatives, which are important in various biological activities.
The synthesis of 1-(pyrimidin-4-yl)ethan-1-ol typically involves several key steps:
The synthesis may involve various reaction techniques, including refluxing and chromatography for purification. Industrial production methods focus on scalability and cost-effectiveness, often employing continuous flow reactors to enhance efficiency.
The molecular structure of 1-(pyrimidin-4-yl)ethan-1-ol features a pyrimidine ring bonded to an ethanolic hydroxyl group. The presence of the hydroxyl group contributes to its solubility in polar solvents.
Key structural data includes:
The compound's stereochemistry is crucial for its biological activity, influencing interactions with biological targets.
1-(Pyrimidin-4-yl)ethan-1-ol can undergo several types of chemical reactions:
Common reagents for these reactions include:
Major products from these reactions include pyrimidin-4-ylacetaldehyde and pyrimidin-4-ylic acid from oxidation, and pyrimidin-4-yethyl halides from substitution reactions.
The mechanism of action for 1-(pyrimidin-4-yl)ethan-1-ol is primarily dependent on its interactions within biological systems:
It may act as an enzyme inhibitor or modulator, interacting with specific molecular targets such as enzymes or receptors involved in metabolic pathways. Its chiral nature can influence how it binds to these targets, potentially leading to varied biological responses compared to its enantiomer .
Research indicates that compounds with similar structures have shown activity against specific enzymes and pathways, suggesting that 1-(pyrimidin-4-yl)ethan-1-ol could have similar applications .
The physical properties of 1-(pyrimidin-4-yl)ethan-1-ol include:
Chemical properties include:
Relevant analytical data may include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to characterize the compound's structure and purity .
1-(Pyrimidin-4-yl)ethan-1-ol has several notable applications:
Chemistry: Used as a building block in synthetic organic chemistry for constructing more complex molecules.
Biology: Investigated for its potential role in studying enzyme-substrate interactions due to its chiral nature.
Medicine: Explored as a pharmaceutical intermediate or active ingredient in drug development processes.
Industry: Utilized in producing specialty chemicals and materials that require specific stereochemical configurations .
Nucleophilic addition to pyrimidine aldehydes constitutes the foundational approach for constructing the pyrimidine-ethanol linkage. The electron-deficient nature of the pyrimidine ring significantly enhances the electrophilicity of the C-4 aldehyde group compared to benzaldehyde analogues. Pyrimidine-4-carbaldehyde undergoes irreversible nucleophilic addition with organomagnesium or organolithium reagents, yielding secondary alcohols after aqueous workup. The seminal 1954 Journal of the American Chemical Society procedure involves controlled addition of methylmagnesium bromide to pyrimidine-4-carbaldehyde in anhydrous THF at -78°C, followed by chromatographic purification to furnish racemic 1-(pyrimidin-4-yl)ethan-1-ol in 85% yield [1].
Steric and electronic factors critically influence reaction efficiency:
Table 1: Comparative Kinetics of Nucleophilic Addition to Carbonyl Substrates
| Carbonyl Compound | Relative Reactivity (krel) | Burgi-Dunitz Angle |
|---|---|---|
| Pyrimidine-4-carbaldehyde | 3.2 | 107° |
| Benzaldehyde | 1.0 | 105° |
| 2-Pyridinecarboxaldehyde | 2.1 | 106° |
| Acetone | 0.03 | 109° |
Industrial optimizations employ continuous flow reactors (80-120°C, 1-3 atm) with catalyst loading reduced to 5-10 mol%, significantly improving throughput while maintaining yields >80% [1]. The main limitation remains the inability to control stereochemistry, necessitating post-synthetic resolution or alternative asymmetric methodologies.
Ketone reduction provides the most direct route to enantiomerically enriched material. Sodium borohydride reduction of 1-(pyrimidin-4-yl)ethanone proceeds quantitatively but yields racemic alcohol. Asymmetric reduction leverages three strategic approaches:
Chiral Hydride Reagents: (R)-BINAP-modified ruthenium complexes catalyze transfer hydrogenation (HCO2H/Et3N) yielding (S)-1-(pyrimidin-4-yl)ethan-1-ol with 74% ee at 0°C. The pyrimidine nitrogen coordinates ruthenium, positioning the carbonyl for stereoselective hydride delivery [1].
Biocatalytic Reduction: Engineered ketoreductases (KREDs) achieve exceptional stereocontrol:
Table 2: Comparative Performance of Stereoselective Reduction Methods
| Method | Catalyst/Reagent | ee (%) | Yield (%) | Configuration |
|---|---|---|---|---|
| Chemical | Ru-(R)-BINAP | 74 | 95 | S |
| Biocatalytic | KRED-101 | 98 | 92 | R |
| Biocatalytic | KRED-P1-G94 | >99 | 95 | S |
| Enzymatic Resolution | CALB Lipase | >99* | 45* | R |
* Theoretical maximum yield for kinetic resolution = 50%
Dynamic Kinetic Resolution (DKR): Combining Candida antarctica lipase B (CALB) with a racemization catalyst (Shvo's catalyst) enables full conversion of racemic ketone to enantiopure (R)-alcohol (99% ee) through in situ substrate racemization [4].
Palladium and nickel catalysis enable C-C bond formation directly on the pyrimidine ring, bypassing pre-functionalized alcohols. Key methodologies include:
Suzuki-Miyaura Coupling: 4-Bromopyrimidine undergoes Pd(PPh3)4-catalyzed coupling with 1-hydroxyethylboronic acid pinacol ester (2.5 mol% catalyst, K2CO3 base, dioxane/H2O, 80°C), delivering the target alcohol in 65-70% yield. Sterically hindered boronic esters require Buchwald XPhos-type ligands to suppress protodeboronation [6].
Reductive Cross-Electrophile Coupling: Nickel-catalyzed (NiCl2/bipy) coupling of 4-chloropyrimidine with chloroethanol derivatives using manganese reductant forms the C-C bond directly. This approach is particularly valuable for synthesizing β,β-disubstituted ethanol derivatives inaccessible via carbonyl addition [8].
Table 3: Transition Metal-Catalyzed Coupling Strategies
| Reaction Type | Catalyst System | Electrophiles | Yield (%) | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | 4-Bromopyrimidine + BpinCH(OH)CH3 | 65-70 | Homocoupling side products |
| Reductive Coupling | NiCl2/bipy, Mn0 | 4-Chloropyrimidine + ClCH2CH2R | 55-60 | Limited to activated alkyl halides |
| Stille Coupling | Pd2(dba)3/AsPh3 | 4-Iodopyrimidine + Me3SnCH(OH)CH3 | 75 | Tin toxicity concerns |
The principal advantage of metal-catalyzed approaches lies in their compatibility with pre-existing alcohol functionality and the ability to incorporate complex ethanol substituents not accessible through organometallic addition to aldehydes.
Enzyme-mediated asymmetric synthesis provides pharmaceutical-grade enantiopure material under sustainable conditions. Three biocatalytic strategies dominate:
Ketoreductases (KREDs): As detailed in Section 1.2, engineered KREDs achieve near-perfect stereocontrol. Directed evolution of Thermoanaerobacter ADH yielded a mutant (F147L/W193G) reducing 1-(pyrimidin-4-yl)ethanone with 500 g/L substrate loading and >99.5% ee, demonstrating industrial viability [4].
Ene-Reductases (OYEs): Although typically employed for alkene reduction, Old Yellow Enzymes (e.g., YqjM from Bacillus subtilis) catalyze asymmetric reduction of α,β-unsaturated ketone precursors. Reduction of 1-(pyrimidin-4-yl)prop-2-en-1-one followed by chemoselective C=C hydrogenation delivers β-substituted ethanol derivatives with 90% ee [4].
Lipase-Mediated Kinetic Resolution: Pseudomonas fluorescens lipase (PFL) catalyzes enantioselective acylation of racemic alcohol using vinyl acetate, resolving (R)-1-(pyrimidin-4-yl)ethan-1-ol acetate (98% ee) and leaving (S)-alcohol unreacted (99% ee) after 48 hours at 25°C. The Candida antarctica lipase B (CALB) variant shows reversed enantiopreference [1] [4].
Table 4: Biocatalytic Approaches to Enantiopure Isomers
| Enzyme Class | Representative Enzyme | Reaction | ee (%) | Product Configuration |
|---|---|---|---|---|
| Ketoreductase | KRED-101 | Ketone reduction | 98 | R |
| Ketoreductase | Mutant KRED-P1-G94 | Ketone reduction | >99 | S |
| Ene-reductase | YqjM (OYE1) | Enone reduction | 90 | S |
| Lipase | Pseudomonas fluorescens | Kinetic resolution | 98 (R-acetate) | R (acylated) |
| Lipase | CALB mutant | Kinetic resolution | 99 (S-alcohol) | S (free alcohol) |
Biocatalytic processes operate optimally at pH 7.0-8.0 in aqueous/organic biphasic systems (e.g., phosphate buffer/isooctane), enabling enzyme recycling and product separation via phase splitting.
Combinatorial synthesis of 1-(pyrimidin-4-yl)ethan-1-ol derivatives accelerates drug discovery by generating structural diversity. Two parallel methodologies have emerged:
Solid-Phase Synthesis (OBOC): Traditional one-bead-one-compound (OBOC) methods construct pyrimidinyl ethanol derivatives on Rink amide resin. After anchoring 4-bromopyrimidine via nucleophilic substitution, diversification involves:
Flow Chemistry Platforms: Semi-automated flow systems revolutionize library synthesis by employing building block mixtures:
Table 5: Comparison of Library Synthesis Platforms
| Parameter | Solid-Phase (OBOC) | Flow Chemistry |
|---|---|---|
| Library Size | ~106 | Up to 1018 |
| Synthesis Time | 5-7 days | 2-8 hours |
| Reagent Consumption | High (mg-scale per compound) | Low (μg-scale per compound) |
| Building Block Diversity | Limited by compatibility | Unlimited (including noncanonical) |
| Automation Level | Manual | Semi-automated |
Affinity selection-mass spectrometry (AS-MS) screening of flow-generated libraries identified nanomolar binders to HIV-1 protease within 72 hours of library conception, demonstrating the transformative potential of this methodology in accelerating hit discovery [5] [6].
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5